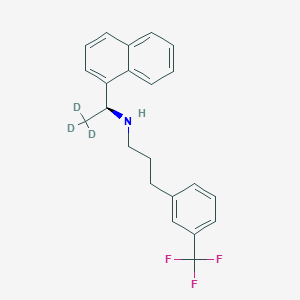

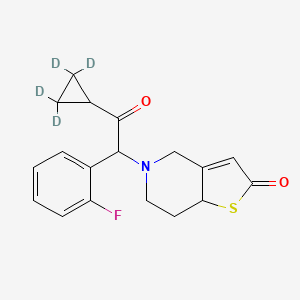

Olanzapine-d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CAS Number: 132539-06-1 (unlabeled)

Scientific Research Applications

Genetic Correlations in Schizophrenia Treatment

Olanzapine, a medication used for schizophrenia treatment, shows varying responses due to genetic differences among patients. A study highlighted its effectiveness and noted significant weight gain as a side effect. Genetic factors like a polymorphism at the dopamine receptor D4 (DRD4) gene influenced changes in symptom scores (Thomas et al., 2008).

Olanzapine in Nausea and Vomiting Treatment

Olanzapine's receptor-blocking properties, particularly at dopamine and serotonin receptors, make it effective in treating nausea and vomiting, especially when standard antiemetics are ineffective. It's proven useful in chronic nausea, chemotherapy-induced nausea, and emesis (Navari, 2014).

Influence on Alcohol Craving

Research shows that olanzapine, acting as a D4 antagonist, can reduce craving for alcohol in individuals with certain genetic profiles (DRD4 VNTR polymorphism), suggesting its potential in treating alcohol dependence (Hutchison et al., 2003).

Biochemical and Molecular Insights

Olanzapine's broad receptor binding profile contributes to its pharmacological effects in schizophrenia. Studies show potent activity at D2 and 5-HT2A receptors, increasing extracellular levels of neurotransmitters like dopamine and norepinephrine in key brain areas, aligning with its effectiveness on both negative and positive symptoms of schizophrenia (Bymaster et al., 1999).

Metabolic Side Effects

Olanzapine-induced metabolic adverse effects, especially in the liver, have been a focus of research. Studies indicate its role in hepatic insulin resistance, activating genes related to lipogenesis and affecting insulin receptor substrates and signaling pathways (Ren et al., 2019).

Receptor Occupancy Studies

Positron emission tomography (PET) studies have explored olanzapine's binding to dopamine and serotonin receptors in schizophrenia patients, providing insights into its therapeutic and side-effect profile, and informing dosing strategies (Kapur et al., 1998).

Epigenetic Modulations in Metabolic Disorders

Olanzapine-induced dyslipidemia involves epigenetic changes in gene expression related to adipogenesis and lipogenesis. These findings offer new insights into preventing and treating metabolic side effects of antipsychotic medication (Su et al., 2020).

Neurophysiological Impact

Olanzapine's effect on brain stem neurons, crucial in energy and glucose homeostasis, indicates its role in metabolic side effects. Its impact on the dorsal motor nucleus of the vagus nerve highlights potential mechanisms underlying these side effects (Anwar et al., 2016).

Vitamin D Interaction

Studies have shown that vitamin D supplementation can mitigate olanzapine-induced dyslipidemia, offering a novel treatment approach with a defined molecular mechanism (Zhou et al., 2023).

Impact on Neurotransmitter Receptors

Investigations into olanzapine's effects on muscarinic receptors in the brain relate to its impact on weight gain, insulin, and metabolic hormone levels, elucidating mechanisms behind its diabetogenic and weight-gain liabilities (Weston-Green et al., 2012).

properties

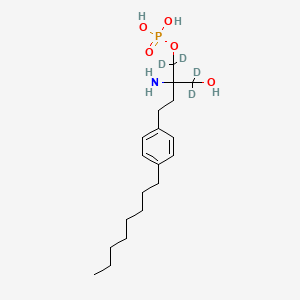

Product Name |

Olanzapine-d4 |

|---|---|

Molecular Formula |

C17H16D4N4S |

Molecular Weight |

316.46 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.